molecular formula C18H19FN4O2 B2651172 N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-2-CARBOXAMIDE CAS No. 1421468-13-4

N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-2-CARBOXAMIDE

Cat. No.: B2651172
CAS No.: 1421468-13-4
M. Wt: 342.374
InChI Key: PETURAKHUFZVJZ-UHFFFAOYSA-N
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Description

N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-2-CARBOXAMIDE (CAS 1421468-13-4) is a synthetic small molecule characterized by a pyridine-2-carboxamide core linked to a 3-fluorophenyl-substituted propyl chain bearing a 2-oxoimidazolidin-1-yl moiety. The strategic inclusion of the 3-fluorophenyl group enhances the compound's lipophilicity, which may improve blood-brain barrier penetration, while the imidazolidinone moiety can influence its metabolic stability and solubility profile . This compound is a valuable building block in medicinal chemistry and pharmacology research. Preliminary studies indicate it possesses promising biological activities, including anti-inflammatory properties through the inhibition of specific enzymes involved in inflammatory pathways . Furthermore, it has demonstrated dose-dependent antiproliferative effects in vitro, inducing apoptosis in certain cancer cell lines and highlighting its potential as a candidate for oncology research . Its structure also suggests potential applications in neuropharmacology, as it may interact with targets like dopamine transporters, and it has been identified as a potential inhibitor of enzymes such as carbonic anhydrases . The synthesis of this compound typically involves multi-step routes, which may include key transformations like the Suzuki–Miyaura coupling, a palladium-catalyzed carbon–carbon bond-forming reaction known for its mild and functional group-tolerant conditions . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2/c19-14-5-3-4-13(10-14)11-15(23-9-8-21-18(23)25)12-22-17(24)16-6-1-2-7-20-16/h1-7,10,15H,8-9,11-12H2,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETURAKHUFZVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]pyridine-2-carboxamide is being explored for its potential therapeutic effects:

  • Anti-inflammatory Properties : Preliminary studies indicate that this compound may inhibit specific enzymes involved in inflammatory pathways, suggesting applications in treating inflammatory diseases.
  • Anticancer Activity : In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, indicating its potential use in oncology.

Biochemical Probes

The compound serves as a biochemical probe to study various biological processes:

  • Enzyme Inhibition : It has been identified as a potential inhibitor of carbonic anhydrases, which are vital for maintaining acid-base balance and facilitating respiration .
  • Neuropharmacology : Its structural components suggest possible interactions with dopamine transporters, making it relevant for research in neuropharmacology.

Synthesis and Chemical Development

The compound is utilized as a building block for synthesizing more complex molecules:

  • Synthetic Routes : The synthesis typically involves multiple steps, including the formation of key intermediates and coupling reactions to create the desired structure.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound on human cell lines. Results indicated a significant reduction in pro-inflammatory cytokines when treated with the compound, suggesting its potential role in therapeutic applications for inflammatory conditions.

Case Study 2: Anticancer Properties

In another study focusing on various cancer cell lines, the compound demonstrated dose-dependent antiproliferative effects. The mechanism was attributed to the induction of apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound DDU86439 (N-(3-(Dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide)

  • Structural Similarities : Both compounds feature a 3-fluorophenyl group and an amide backbone.
  • Key Differences: DDU86439 contains an indazole ring and a dimethylaminopropyl chain, whereas the target compound substitutes these with pyridine-2-carboxamide and 2-oxoimidazolidin-1-yl groups.
  • Activity: DDU86439 inhibits recombinant TRYS (IC₅₀ = 0.045 mM) and bloodstream trypanosomes (EC₅₀ = 6.9 ± 0.2 mM) .

N-(2-Oxo-2-{[3-(Trifluoromethyl)phenyl]amino}ethyl)-4-(2-Pyrimidinyl)-1-Piperazinecarboxamide

  • Structural Similarities : Both compounds possess aromatic carboxamide scaffolds.
  • Key Differences :
    • The trifluoromethyl (CF₃) substituent in this compound increases lipophilicity compared to the target’s fluorine atom.
    • The pyrimidinyl-piperazine group may enhance kinase selectivity but reduces structural alignment with the target’s pyridine core.
  • Activity: No direct activity data are provided, but the CF₃ group likely improves target affinity due to stronger electron-withdrawing effects .

Perfluorinated Sulfonamides (e.g., N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonamide)

  • Structural Similarities: None in core structure, but dimethylaminopropyl chains are shared.
  • Key Differences : These compounds are sulfonamides with perfluorinated alkyl chains, designed for surfactant or material science applications rather than enzyme inhibition.
  • Relevance : Highlights the diversity of fluorinated compounds in drug design, though their physicochemical properties differ significantly from the target molecule .

Comparative Data Table

Property Target Compound DDU86439 Trifluoromethyl Analogue
Core Structure Pyridine-2-carboxamide Acetamide with indazole Pyrimidinyl-piperazinecarboxamide
Aromatic Substituent 3-Fluorophenyl 3-Fluorophenyl 3-Trifluoromethylphenyl
Key Functional Group 2-Oxoimidazolidin-1-yl Dimethylaminopropyl Trifluoromethyl (CF₃)
Molecular Weight* ~350–400 g/mol (estimated) 384.4 g/mol ~450 g/mol (estimated)
Enzymatic Activity (IC₅₀) Not reported 0.045 mM (TRYS inhibition) Not reported
Cellular Activity (EC₅₀) Not reported 6.9 ± 0.2 mM (trypanosome growth inhibition) Not reported

*Estimated based on structural similarity.

Biological Activity

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyridine-2-carboxamide is a compound that has attracted significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • Fluorophenyl Group : Contributes to the compound's lipophilicity and potential receptor binding.
  • Imidazolidinone Ring : May play a role in biological activity through interactions with biological targets.
  • Pyridine-2-Carboxamide Moiety : Often associated with various pharmacological effects.

The molecular formula is C17H22FN3O2C_{17}H_{22}FN_3O_2, with a molecular weight of approximately 341.4 g/mol .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. It has been shown to act on carbonic anhydrase, which is implicated in various physiological processes .
  • Receptor Modulation : The binding affinity to certain receptors can modulate signaling pathways, potentially offering therapeutic benefits in conditions like cancer and inflammation .

Anticancer Properties

Several studies have reported the anticancer potential of this compound. For instance, it has been evaluated for its ability to inhibit proliferation in various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the imidazolidinone ring can enhance antiproliferative activity .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated reduced levels of pro-inflammatory cytokines when treated with this compound, suggesting its potential as a therapeutic agent for inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInhibition of cell growth
Anti-inflammatoryReduction of cytokines
Enzyme inhibitionCarbonic anhydrase

Case Studies

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of related compounds. It highlighted the importance of the fluorophenyl and imidazolidinone components in enhancing anticancer activity against specific cell lines .
  • Inflammation Model : In an experimental model of inflammation, administration of this compound resulted in a significant decrease in edema and inflammatory markers compared to control groups .

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